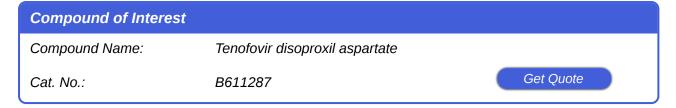


Synthesis and characterization of Tenofovir disoproxil aspartate for research use

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An In-depth Technical Guide on the Synthesis and Characterization of **Tenofovir Disoproxil Aspartate** for Research Use

For Researchers, Scientists, and Drug Development Professionals Abstract

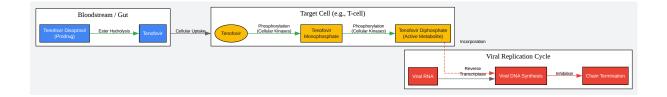
Tenofovir disoproxil is a critical prodrug of Tenofovir, a nucleotide reverse transcriptase inhibitor (NtRTI) widely employed in the treatment of HIV-1 and chronic hepatitis B infections.[1][2][3] This technical guide provides a comprehensive overview of the synthesis and characterization of Tenofovir disoproxil as an aspartate salt for research applications. It includes detailed experimental protocols, data presentation in structured tables, and visualizations of the mechanism of action and synthetic workflow to facilitate understanding and replication in a laboratory setting.

Mechanism of Action

Tenofovir disoproxil is a prodrug designed to enhance the oral bioavailability of Tenofovir.[4][5] Following oral administration, it is absorbed and hydrolyzed to Tenofovir. Cellular enzymes then phosphorylate Tenofovir to its active metabolite, Tenofovir diphosphate.[2][6] Tenofovir diphosphate acts as a competitive inhibitor of viral reverse transcriptase and incorporates into the growing viral DNA chain.[3] Due to the absence of a 3'-hydroxyl group, it causes premature termination of DNA chain elongation, thereby halting viral replication.[2][6] This selective



inhibition of the viral enzyme with minimal effect on human DNA polymerases is key to its therapeutic effect.[1]



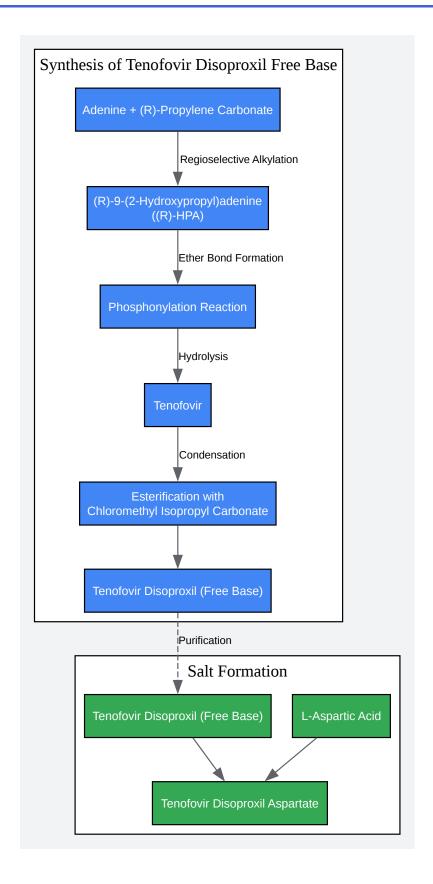
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Caption: Mechanism of action of Tenofovir disoproxil.

Synthesis of Tenofovir Disoproxil Aspartate

The synthesis of Tenofovir disoproxil involves a multi-step process starting from adenine, followed by the introduction of the chiral side chain and subsequent phosphonylation and esterification. The final step involves the formation of the aspartate salt.





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Caption: General workflow for the synthesis of **Tenofovir disoproxil aspartate**.



Experimental Protocol: Synthesis of Tenofovir Disoproxil

This protocol describes a common route for synthesizing the Tenofovir disoproxil free base.

Step 1: Synthesis of (R)-9-[2-(Diethylphosphorylmethoxy)propyl]adenine

- To a solution of (R)-9-(2-Hydroxypropyl)adenine (prepared from adenine and (R)-propylene carbonate) in N-methyl-2-pyrrolidone (NMP), add toluene-4-sulfonic acid diethoxy phosphoryl methyl ester.
- Add a strong base, such as magnesium tert-butoxide, portion-wise at 25-35°C.
- Heat the reaction mixture to 70-80°C and maintain for 5-6 hours, monitoring by TLC or HPLC for completion.
- After cooling, quench the reaction with an aqueous solution and extract the product with a suitable organic solvent (e.g., toluene).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Synthesis of Tenofovir

- Dissolve the crude product from Step 1 in a suitable solvent.
- Add trimethylsilyl bromide (TMSBr) and sodium bromide.[1]
- Heat the mixture to reflux to facilitate the cleavage of the diethyl phosphonate esters.
- Upon reaction completion, cool the mixture and precipitate the Tenofovir product.
- Filter the solid, wash with a non-polar solvent, and dry under vacuum.

Step 3: Synthesis of Tenofovir Disoproxil (Esterification)

• Suspend Tenofovir in a suitable solvent such as N-methyl-2-pyrrolidone or DMF.[8]



- Add a base, typically an organic amine like triethylamine, to neutralize the phosphonic acid.
 [7][8]
- Add chloromethyl isopropyl carbonate to the mixture. A phase-transfer catalyst like tetrabutylammonium bromide can be used to facilitate the reaction.[8]
- Stir the reaction at 40-50°C until completion, as monitored by HPLC.
- Upon completion, perform a work-up by adding water and extracting the product with an organic solvent like methylene chloride or ethyl acetate.
- Combine the organic layers, wash with water, and concentrate under vacuum to obtain crude Tenofovir disoproxil as an oil or solid.[9]

Experimental Protocol: Aspartate Salt Formation

- Dissolve the purified Tenofovir disoproxil free base in a suitable organic solvent, such as isopropanol or acetone.
- In a separate vessel, dissolve an equimolar amount of L-Aspartic acid in a minimal amount of the same or a compatible solvent, possibly with gentle heating.
- Add the L-Aspartic acid solution to the Tenofovir disoproxil solution with stirring.
- Stir the mixture at room temperature or slightly elevated temperature to facilitate salt formation.
- Cool the solution to 0-5°C to induce precipitation/crystallization of the Tenofovir disoproxil aspartate salt.
- Filter the resulting solid, wash with a small amount of cold solvent, and dry under vacuum at a temperature not exceeding 40°C.

Characterization of Tenofovir Disoproxil Aspartate

Comprehensive characterization is essential to confirm the identity, purity, and quality of the synthesized compound.



High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the final compound and to monitor the progress of the synthesis reactions. A reversed-phase method is typically employed.

Parameter	Value / Description	Reference
Column	Kromasil Eternity C18 (150 mm × 2.1 mm, 2.5 μm) or equivalent	[10]
Mobile Phase	A: 10mM Ammonium Acetate in WaterB: Acetonitrile	[10]
Gradient	A time-based gradient from high aqueous to high organic	[10]
Flow Rate	0.3 - 1.2 mL/min	[10][11]
Detection	UV at 260 nm	[10][12]
Column Temp.	30 °C	[12]
Expected RT	Dependent on the specific method, but typically > 2 min	[11]

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for confirming the molecular weight and structure of Tenofovir disoproxil.



lon	Description	Expected m/z	Reference
[M+H]+	Protonated parent molecule (Tenofovir disoproxil)	520.2	[13] (Implied)
[M+Na] ⁺	Sodiated parent molecule	542.2	N/A
Fragment 1	Tenofovir-related fragment	270.0	[13]
Fragment 2	Purine-related fragment	176.1	[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the synthesized compound. The data below is for the Tenofovir disoproxil moiety. The presence of aspartic acid in the salt form will be confirmed by additional characteristic peaks.

¹H NMR (DMSO-d ₆)	Chemical Shift (δ ppm) - Approximate
Purine H-8, H-2	8.1 - 8.2
-NH ₂	7.2 (broad)
-CH (isopropyl)	4.8 - 4.9
-O-CH ₂ -O-	5.5 - 5.7
-P-CH ₂ -O-	3.8 - 4.1
-CH (propyl)	4.2 - 4.4
-CH ₂ (propyl)	3.9 - 4.1
-CH₃ (propyl)	1.1 - 1.2
-CH₃ (isopropyl)	1.1 - 1.3



¹³ C NMR (DMSO-d ₆)	Chemical Shift (δ ppm) - Approximate
C=O (carbonate)	153 - 154
Purine Carbons	118, 141, 149, 152, 156
-O-CH ₂ -O-	81 - 82
-CH (isopropyl)	73 - 74
-P-CH ₂ -O-	65 - 67
-CH (propyl)	75 - 76
-CH ₂ (propyl)	48 - 50
-CH₃ (propyl)	17 - 18
-CH₃ (isopropyl)	21 - 22

Note: NMR chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is inferred from the known structure.

Conclusion

This guide provides a foundational framework for the synthesis and characterization of **Tenofovir disoproxil aspartate** for research purposes. The detailed protocols for synthesis, salt formation, and analytical characterization using HPLC, MS, and NMR offer a comprehensive resource for researchers. Adherence to these methodologies will enable the reliable production and validation of this important antiviral compound for further investigation and development.

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